N-(4-bromophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(4-bromophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O3S2 and its molecular weight is 481.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of related compounds, highlighting methodologies for creating complex molecules with potential biological activities. For instance, studies have described the synthesis of non-symmetrical compartmental ligands derived from acetazolamide and their cobalt(III) complexes, demonstrating the structural intricacies of these compounds through single crystal X-ray structures (Crane et al., 2004).
Antimicrobial and Antifungal Activities
Compounds containing the 1,3,4-thiadiazol moiety have been evaluated for their antimicrobial and antifungal properties. A study on the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives showed promising antibacterial and antifungal activities, which could lead to the development of new therapeutic agents (Fuloria et al., 2014).
Anticancer Activities
The exploration of anticancer activities is a significant area of interest. For example, research on pyridine linked thiazole derivatives through a (hydrazonomethyl)phenoxy-acetamide spacer indicated promising anticancer activity against various cancer cell lines, including liver carcinoma and breast cancer (Alqahtani & Bayazeed, 2020). Such studies provide a foundation for further investigation into the therapeutic potential of these compounds.
Photochemical Properties for Photodynamic Therapy
The development of photosensitizers for photodynamic therapy, particularly in cancer treatment, has also been a focus. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antioxidant Activities
Compounds derived from similar structures have been identified for their antioxidant activities, which could have applications in food preservation and pharmaceuticals as natural antioxidants. A study on novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives synthesized for their antioxidant, antimicrobial, and toxic properties highlighted this potential (Al-Khazragie et al., 2022).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-12(19)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPBXJEKDTFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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